molecular formula C8H13NO2 B11818825 6-Azaspiro[3.4]octane-2-carboxylic acid

6-Azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B11818825
M. Wt: 155.19 g/mol
InChI Key: JQCRUNOOEZBCLL-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octane-2-carboxylic acid can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to yield the desired compound efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yield and purity, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

6-Azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The specific mechanism of action of 6-Azaspiro[3.4]octane-2-carboxylic acid depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the compound’s unique spirocyclic structure likely plays a crucial role in its interactions and effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[34]octane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-3-8(4-6)1-2-9-5-8/h6,9H,1-5H2,(H,10,11)

InChI Key

JQCRUNOOEZBCLL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)C(=O)O

Origin of Product

United States

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